Welcome to the BenchChem Online Store!
molecular formula C9H5BrO3 B1524921 7-Bromo-4-hydroxy-2H-chromen-2-one CAS No. 18735-82-5

7-Bromo-4-hydroxy-2H-chromen-2-one

Cat. No. B1524921
M. Wt: 241.04 g/mol
InChI Key: UJWIUPBUKQLTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07642276B2

Procedure details

A solution of ethyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate (Intermediate 30) (2.0 g) in dry toluene (20 ml) was stirred at reflux under nitrogen for 24 h. On cooling the resulting precipitate was collected by filtration, washed with ether and dried to give the title compound as a white solid (1.32 g).
Name
ethyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Intermediate 30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:15])[CH2:9][C:10]([O:12]CC)=O)=[C:4]([OH:16])[CH:3]=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([C:8]([OH:15])=[CH:9][C:10](=[O:12])[O:16]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
ethyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate
Quantity
2 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(CC(=O)OCC)=O)O
Name
Intermediate 30
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(CC(=O)OCC)=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling the resulting precipitate
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(=CC(OC2=C1)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.